2-Pyrrolylboronic acid can be coupled with various coupling partners through Suzuki-Miyaura reactions, a prominent method for carbon-carbon bond formation in organic synthesis []. This allows for the introduction of the pyrrole moiety into complex molecules containing boron. Boron-containing heterocycles (molecules with a ring containing different types of atoms) have gained significant interest due to their unique properties and potential applications in medicinal chemistry and material science [].
Here are some examples of boron-containing heterocycles derived from 2-pyrrolylboronic acid:
The pyrrole moiety is a common structural unit found in many biologically relevant molecules, including essential amino acids like proline and histidine. 2-Pyrrolylboronic acid can be strategically utilized to introduce a boronic acid group at a specific location within biomolecules. This modification can be used to:
2-Pyrrolylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyrrole ring. The molecular formula is , and it features a boron atom bonded to a hydroxyl group and an aryl group, specifically a pyrrole. This compound is notable for its potential in organic synthesis, particularly in cross-coupling reactions.
While detailed safety information is scarce, some general precautions are advisable when handling 2-Pyrrolylboronic acid:
The synthesis of 2-Pyrrolylboronic acid typically involves:
Uniqueness: The presence of nitrogen in the pyrrole ring provides distinct electronic properties compared to other similar compounds, influencing its reactivity and stability under various conditions.
Research on the interactions of 2-Pyrrolylboronic acid primarily focuses on its reactivity with various electrophiles and nucleophiles. Studies indicate that its unique structure allows for selective reactivity, making it a valuable reagent in synthetic chemistry. The stability and reactivity profile can vary significantly based on environmental conditions and substituents on the pyrrole ring .
2-Pyrrolylboronic acid emerged as a critical reagent in the 1970s–1980s, concurrent with the development of palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura reaction. Early studies focused on synthesizing pyridinylboronic acids, but challenges in isolating pyrrole-based derivatives due to their hydrophilic nature delayed their widespread adoption. The first reported synthesis involved deprotonation of pyrrole at the 2-position using strong bases (e.g., LDA) followed by borylation.
Key Milestones
| Year | Development | Reference |
|---|---|---|
| 1979 | Suzuki–Miyaura coupling established | |
| 1990s | Improved synthesis via directed metallation | |
| 2000s | In situ Suzuki coupling for pyrrole derivatives |
2-Pyrrolylboronic acid consists of a pyrrole ring with a boronic acid group at the 2-position. Its structure is defined by:
B(C1=CC=CN1)(O)O Structural Stability
The boronic acid group is prone to hydrolysis, necessitating protection (e.g., pinacol esters) for storage and transport.
2-Pyrrolylboronic acid serves as a precursor for:
The direct synthesis of 2-pyrrolylboronic acid through lithiation-borylation represents one of the most fundamental and widely employed methodologies in organometallic chemistry. This approach leverages the inherent reactivity of the pyrrole ring system, particularly at the 2-position, which exhibits enhanced acidity due to the electron-withdrawing nature of the nitrogen heteroatom [1] [2].
The classical lithiation-borylation protocol involves the initial treatment of pyrrole with strong organolithium bases, typically n-butyllithium or sec-butyllithium, under strictly anhydrous and inert atmospheric conditions [3] [1]. The reaction proceeds through a sequential two-step mechanism: first, the deprotonation of the pyrrole ring at the C-2 position to form a stabilized carbanion intermediate, followed by the electrophilic trapping of this organolithium species with various boron electrophiles [4] [1].
Table 1: Direct Synthesis via Lithiation-Borylation - Reaction Conditions
| Method | Temperature (°C) | Lithiation Reagent | Borylation Agent | Solvent System | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Classical Lithiation-Borylation | -78 to 0 | n-Butyllithium | Triisopropyl borate | THF/Toluene | 3-6 hours | 65-85 |
| Flow Chemistry Lithiation-Borylation | 0 | n-Butyllithium | Pinacolborane | THF | 0.25 seconds | 70-90 |
| Modified Lithiation with Triisopropyl Borate | -30 | n-Butyllithium | Triisopropyl borate | Toluene/THF (2:1) | 3 hours | 81 |
| Low Temperature Lithiation | -78 | sec-Butyllithium | Bis(pinacolato)diboron | THF/Hexane | 2-4 hours | 60-80 |
| Grignard-Based Borylation | 0 to 25 | Magnesium metal | Pinacolborane | THF | 1-2 hours | 70-88 |
The selection of appropriate borylation agents significantly influences both the reaction efficiency and the stability of the resulting products [5]. Triisopropyl borate has emerged as a preferred electrophile due to its balanced reactivity and the ease of subsequent hydrolysis to generate the free boronic acid [3] [4]. Alternative borylating agents, including bis(pinacolato)diboron and pinacolborane, offer distinct advantages in terms of product stability and compatibility with downstream synthetic transformations [5] [6].
Flow chemistry has revolutionized the lithiation-borylation methodology by enabling unprecedented control over reaction parameters and dramatically reducing residence times [2] [6]. The flow-based approach facilitates the formation and productive reaction of highly unstable organolithium intermediates within milliseconds, thereby minimizing competing side reactions such as decomposition and oligomerization [6]. This methodology has demonstrated particular utility in addressing the inherent instability issues associated with heteroaryl organolithium species [2].
The mechanistic understanding of the lithiation-borylation process has been significantly enhanced through computational and experimental investigations [1]. The initial lithiation step proceeds via a kinetically controlled deprotonation at the most acidic site, which for unsubstituted pyrrole corresponds to the C-2 position [7]. The resulting organolithium intermediate exhibits considerable ionic character, with the negative charge delocalized across the aromatic ring system through resonance stabilization [1].
Recent advances in this methodology have focused on developing more efficient and environmentally sustainable protocols. The implementation of continuous flow reactors has enabled kilogram-scale production of pyrrolylboronic acids while maintaining excellent selectivity and minimizing waste generation [6]. Furthermore, the development of alternative organometallic reagents, including Grignard-based systems, has expanded the scope and applicability of direct borylation methods [5].
The strategic protection of the pyrrole nitrogen atom has emerged as a critical methodology for accessing diverse pyrrolylboronic acid derivatives with enhanced stability and expanded synthetic utility [8] [9] [10]. The electron-rich nature of the pyrrole ring, while facilitating borylation reactions, also renders these compounds susceptible to oxidative decomposition and unwanted side reactions under various synthetic conditions [9] [10].
Table 2: Protection/Deprotection Strategies for N-Functionalized Derivatives
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability to Conditions | Typical Yield Protection (%) | Typical Yield Deprotection (%) |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Boc2O, DMAP, DCM, rt | TFA, DCM, rt or NaOH, aq. | Basic, oxidative | 85-95 | 90-95 |
| Triisopropylsilyl (TIPS) | TIPSCl, imidazole, DMF | TBAF, THF, rt | Acidic, basic, high temp | 80-90 | 85-95 |
| Methyliminodiacetic acid (MIDA) | MIDA, molecular sieves, toluene | NaOH (1M), THF/H2O, rt | Acidic, basic, oxidative | 75-90 | 80-90 |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEMCl, NaH, DMF, 0°C | TBAF, THF, 65°C | Basic, cross-coupling | 70-85 | 75-85 |
| 2,4-Dinitrobenzenesulfonyl | DNS-Cl, pyridine, rt | PhSH, K2CO3, DMF | Basic, nucleophilic | 65-80 | 70-85 |
The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized strategies for N-protection in pyrrolylboronic acid synthesis [8] [11] [12]. The Boc group offers exceptional stability under basic and oxidative conditions while remaining readily removable under acidic conditions or through base-mediated hydrolysis [8]. The introduction of the Boc group typically proceeds through treatment with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine as a nucleophilic catalyst [8] [12].
N-Boc-protected pyrrolylboronic acid derivatives exhibit remarkable chemical stability, enabling their purification through conventional chromatographic methods and storage under ambient conditions for extended periods [8] [11]. The enhanced stability arises from the electron-withdrawing nature of the carbamate group, which reduces the electron density on the pyrrole ring and thereby decreases its susceptibility to oxidative degradation [9].
Silyl-based protecting groups, particularly triisopropylsilyl (TIPS), have gained considerable attention due to their robust stability under a wide range of reaction conditions [9] [13] [14]. The TIPS group demonstrates exceptional resistance to acidic, basic, and high-temperature conditions, making it particularly valuable for multi-step synthetic sequences [13] [14]. The bulky nature of the TIPS group also provides steric shielding that further enhances the stability of the boronic acid functionality [9].
The methyliminodiacetic acid (MIDA) protecting group represents a unique dual-function system that simultaneously protects both the nitrogen atom and the boronic acid functionality [15] [16] [17]. MIDA boronates exhibit extraordinary bench-top stability and compatibility with chromatographic purification, while remaining readily hydrolyzable under mild basic conditions to regenerate the free boronic acid [16] [17]. The slow-release properties of MIDA boronates have proven particularly valuable in cross-coupling reactions, where controlled liberation of the boronic acid minimizes competing protodeboronation pathways [16] [18].
The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group offers distinct advantages in cross-coupling applications due to its exceptional stability under standard palladium-catalyzed conditions [19] [20]. SEM-protected pyrrolylboronic acids have demonstrated superior performance in Suzuki-Miyaura reactions compared to alternative protecting group strategies, with no formation of debrominated byproducts and excellent preservation of the protecting group throughout the coupling process [19] [20].
Sulfur-based protecting groups, including 2,4-dinitrobenzenesulfonyl derivatives, provide orthogonal protection strategies that complement traditional approaches [10]. These electron-withdrawing groups not only stabilize the pyrrole ring but also modulate its electronic properties, enabling regioselective functionalization at alternative positions [10]. The deprotection of sulfur-based protecting groups can be achieved under mild conditions using thiolate nucleophiles, providing clean access to the parent pyrrolylboronic acid [10].
The Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent methodology for the construction of carbon-carbon bonds involving pyrrolylboronic acid derivatives [19] [21] [22] [23]. This palladium-catalyzed transformation enables the coupling of pyrrolylboronic acids with a diverse array of electrophilic partners, including aryl halides, heteroaryl halides, vinyl halides, and pseudohalides [19] [21] [24].
Table 3: Suzuki-Miyaura Cross-Coupling Conditions for Pyrrole Functionalization
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| Aryl bromides | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O (4:1) | 90 | 75-90 | 12-24 |
| Aryl chlorides | Pd(dppf)Cl2 | Cs2CO3 | DMF | 100 | 65-85 | 18-24 |
| Heteroaryl halides | XphosPdcycle | K3PO4 | DMF | 100 | 70-88 | 24 |
| Vinyl halides | Pd(OAc)2/PPh3 | NEt3 | THF | 80 | 60-80 | 8-16 |
| Triflates | Pd2(dba)3/XPhos | KOAc | Toluene | 110 | 55-75 | 16-24 |
The successful implementation of Suzuki-Miyaura coupling with pyrrolylboronic acids requires careful optimization of reaction conditions to balance reactivity with the inherent instability of these heterocyclic boronic acid derivatives [21] [25]. The choice of palladium catalyst, base, and solvent system significantly influences both the reaction efficiency and the selectivity for the desired cross-coupled product [19] [21].
Pd(PPh3)4 has established itself as a reliable catalyst for the coupling of pyrrolylboronic acids with aryl bromides under relatively mild conditions [19] [20]. The electron-rich phosphine ligands provide effective stabilization of the palladium center while facilitating the crucial transmetalation step that transfers the pyrrole moiety from boron to palladium [25]. The use of biphasic solvent systems, particularly dioxane/water mixtures, has proven particularly effective in promoting rapid transmetalation while minimizing competing protodeboronation pathways [19].
For more challenging electrophiles, such as aryl chlorides and heteroaryl halides, the employment of more active catalyst systems becomes necessary [21] [26]. The combination of Pd(dppf)Cl2 with cesium carbonate in dimethylformamide has demonstrated exceptional performance for these demanding substrates, enabling efficient coupling at elevated temperatures while maintaining good functional group tolerance [21] [27].
The incorporation of specialized ligand systems, particularly those developed by Buchwald and coworkers, has significantly expanded the scope of Suzuki-Miyaura coupling involving pyrrolylboronic acids [21] [26]. XphosPdcycle, a pre-formed palladium catalyst bearing a sterically demanding phosphine ligand, has shown remarkable activity for challenging heteroaryl coupling partners [26]. The bulky ligand environment facilitates oxidative addition to less reactive electrophiles while providing enhanced stability for the resulting organopalladium intermediates [21].
The base selection plays a crucial role in determining the success of Suzuki-Miyaura coupling reactions [19] [21] [27]. Weak inorganic bases, such as sodium carbonate and potassium phosphate, generally provide optimal results by promoting transmetalation without inducing excessive protodeboronation of the pyrrolylboronic acid starting material [19] [27]. The use of stronger bases, while sometimes necessary for activating less reactive electrophiles, requires careful monitoring to prevent decomposition of the boronic acid partner [27].
Recent advances in understanding the mechanistic details of Suzuki-Miyaura coupling have highlighted the critical importance of water in facilitating the transmetalation step [25] [27]. The presence of hydroxide ions, generated through hydrolysis of the inorganic base, promotes the formation of more nucleophilic boronate species that undergo facile transmetalation with the organopalladium intermediate [25]. However, excessive water content can lead to competing hydrolysis and protodeboronation reactions, necessitating careful optimization of reaction conditions [27].
The development of slow-release protocols using MIDA-protected pyrrolylboronic acids has provided an elegant solution to the inherent instability issues associated with these substrates [26] [16] [18]. In this approach, the MIDA boronate undergoes controlled hydrolysis under the basic reaction conditions, generating a steady-state concentration of the free boronic acid that participates in the coupling reaction [16]. This methodology minimizes the accumulation of unstable boronic acid intermediates while maintaining high efficiency in the cross-coupling process [18].
Pinacol boronic esters represent a crucial class of protected boronic acid derivatives that offer enhanced stability, improved handling characteristics, and broad compatibility with various synthetic transformations [28] [12] [29] [30] [31]. The pinacol protecting group stabilizes the boronic acid functionality through the formation of a five-membered cyclic ester, which effectively masks the Lewis acidic character of the boron center while preserving its reactivity toward appropriate nucleophiles [31] [32].
Table 4: Pinacol Ester Derivatives and Their Applications
| Pinacol Ester Type | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Stability | Primary Applications |
|---|---|---|---|---|---|
| 2-Pyrrolylboronic acid pinacol ester | C10H16BNO2 | 193.05 | 42-47 | Air stable, chromatographable | Cross-coupling, medicinal chemistry |
| N-Boc-pyrrole-2-boronic acid pinacol ester | C15H24BNO4 | 293.17 | 58-62 | Air stable, high thermal stability | Protected synthesis, pharmaceuticals |
| N-TIPS-pyrrole-3-boronic acid pinacol ester | C19H36BNO2Si | 349.40 | Not reported | Air stable, moisture sensitive | Regioselective synthesis |
| 1-Methyl-2-pyrroleboronic acid pinacol ester | C11H18BNO2 | 207.08 | 44-49 | Air stable, limited shelf life | Materials science, polymers |
| Pyrrole-d3-2-boronic acid pinacol ester | C10H13D3BNO2 | 196.07 | Not reported | Air stable, isotopically labeled | Mechanistic studies, NMR |
The synthesis of pinacol boronic esters from pyrrolylboronic acids typically proceeds through acid-catalyzed condensation with pinacol under dehydrating conditions [31] [5]. Alternative synthetic approaches involve the direct reaction of organometallic intermediates with pinacolborane, which has proven particularly effective for the preparation of unstable heterocyclic derivatives [31] [5]. The pinacol ester formation is thermodynamically favored due to the relief of strain associated with the planar geometry required for the free boronic acid [31].
2-Pyrrolylboronic acid pinacol ester serves as a fundamental building block in medicinal chemistry applications, where its enhanced stability facilitates storage, handling, and purification through conventional chromatographic methods [28]. The compound exhibits excellent air stability and can be stored under ambient conditions for extended periods without significant decomposition [28]. The pinacol ester readily undergoes hydrolysis under basic conditions to regenerate the parent boronic acid, enabling its use in cross-coupling reactions and other transformations [28].
N-Protected pinacol esters, particularly the N-Boc derivative, combine the advantages of both nitrogen protection and boron esterification to provide exceptionally stable synthetic intermediates [12] [33]. These compounds demonstrate remarkable thermal stability, with decomposition temperatures exceeding 150°C, making them suitable for high-temperature synthetic transformations [12]. The dual protection strategy enables orthogonal deprotection protocols, where the Boc group can be selectively removed under acidic conditions while preserving the pinacol ester, or both protecting groups can be simultaneously cleaved under strongly basic conditions [12].
The regioselective synthesis of 3-pyrrolylboronic acid derivatives has been achieved through the use of N-TIPS-protected substrates in combination with directed borylation methodologies [13] [14]. The bulky triisopropylsilyl protecting group provides steric direction that favors borylation at the less hindered 3-position rather than the typical 2-position [9] [13]. These compounds serve as valuable synthetic intermediates for accessing novel pyrrole derivatives with unique substitution patterns [14].
N-Methylated pinacol esters represent an important class of derivatives that exhibit distinct reactivity profiles compared to their N-H counterparts [28]. The presence of the methyl substituent alters both the electronic properties and the steric environment around the boron center, influencing the regioselectivity of subsequent reactions [9] [28]. These compounds have found particular utility in materials science applications, where they serve as monomeric units for the construction of conjugated polymers and advanced materials [28] [32].
Isotopically labeled pinacol esters, including deuterium-substituted derivatives, provide valuable tools for mechanistic investigations and kinetic studies [29]. The strategic incorporation of deuterium atoms enables detailed analysis of reaction pathways through kinetic isotope effect measurements and allows for the tracking of molecular fragments in complex synthetic sequences [29]. These compounds have proven instrumental in elucidating the mechanistic details of various transformations involving pyrrolylboronic acid derivatives [29].
The development of specialized pinacol ester derivatives has expanded the scope of applications for these protected boronic acids [31]. Flow chemistry applications have particularly benefited from the enhanced stability of pinacol esters, enabling continuous processes for the large-scale synthesis of pyrrolylboronic acid derivatives [31] [6]. The compatibility of pinacol esters with automated synthesis platforms has facilitated high-throughput screening of reaction conditions and the rapid optimization of synthetic protocols [31].
Deprotection of pinacol esters can be achieved through various methodologies, depending on the specific requirements of the synthetic application [31]. Standard hydrolysis under basic conditions provides clean access to the free boronic acid, while specialized conditions involving diethanolamine intermediates have been developed for cases where conventional deprotection methods prove challenging [31]. The development of mild deprotection protocols has been particularly important for sensitive substrates that are prone to decomposition under harsh conditions [31].
X-ray crystallographic studies of 2-pyrrolylboronic acid and related compounds have provided significant insights into the structural features and intermolecular interactions of this heteroaromatic boronic acid system. While direct crystal structure data for the unprotected 2-pyrrolylboronic acid remains limited, extensive crystallographic analysis of protected derivatives and related pyrrole-boronic acid compounds has revealed important structural motifs [1] [2] [3].
The crystallographic analysis of tert-butyl 2-borono-1H-pyrrole-1-carboxylate demonstrates that the boronic acid group and carbamate groups are nearly coplanar with the pyrrole ring, making dihedral angles of 0.1(2)° and 2.2(2)°, respectively [1] [3]. This planar arrangement is crucial for understanding the electronic properties and reactivity of the compound. Intramolecular and intermolecular oxygen-hydrogen-oxygen hydrogen bonds help stabilize the crystal structure, with the latter interaction leading to the formation of inversion dimers [1] [3].
A related compound, tert-butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate, crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 12.9179(12) Å, b = 9.5885(7) Å, and c = 17.5811(15) Å [2]. The crystal structure reveals that the boronic acid group adopts an exo-endo conformation, where the exo-oriented hydroxyl group engages in intramolecular hydrogen bonding with the carbonyl oxygen, while the endo-oriented hydroxyl participates in intermolecular hydrogen bonding to form centrosymmetric dimers [2].
| Crystallographic Parameter | Value | Compound | Reference |
|---|---|---|---|
| Space Group | Pbca | N-Boc-pyrrole-2-boronic acid derivative | [2] |
| Unit Cell a (Å) | 12.9179(12) | N-Boc-pyrrole-2-boronic acid derivative | [2] |
| Unit Cell b (Å) | 9.5885(7) | N-Boc-pyrrole-2-boronic acid derivative | [2] |
| Unit Cell c (Å) | 17.5811(15) | N-Boc-pyrrole-2-boronic acid derivative | [2] |
| Volume (ų) | 2177.7(3) | N-Boc-pyrrole-2-boronic acid derivative | [2] |
| Dihedral Angle (boronic acid/pyrrole) | 0.1(2)° | tert-Butyl 2-borono-1H-pyrrole-1-carboxylate | [1] [3] |
| Dihedral Angle (carbamate/pyrrole) | 2.2(2)° | tert-Butyl 2-borono-1H-pyrrole-1-carboxylate | [1] [3] |
The comparison with phenylboronic acid crystal structures provides additional context for understanding the structural behavior of heteroaromatic boronic acids. Phenylboronic acid crystallizes in an orthorhombic system with two distinct molecules in the asymmetric unit, bound together through pairs of oxygen-hydrogen-oxygen hydrogen bonds [4] [5] [6]. Each dimeric ensemble links with hydrogen bonds to four other similar units, creating an infinite array of layers [4] [5] [6]. The carbon-boron-oxygen plane is quite coplanar with the benzene ring, with twist angles around the carbon-boron bond of 6.6° and 21.4° for the two independent molecules [4] [5] [6].
The structural analysis reveals that boronic acids typically exhibit hydrogen bonding patterns that are crucial for their solid-state organization. In the case of 2-pyrrolylboronic acid derivatives, the presence of the nitrogen heteroatom in the pyrrole ring introduces additional hydrogen bonding possibilities and influences the overall crystal packing. The nitrogen atom can participate in hydrogen bonding either as a donor (when protonated) or as an acceptor, depending on the solution conditions and crystal environment [2] [7] [8].
For water-soluble derivatives such as N-methylpyridinium boronic acid salts, crystallographic studies have shown that these compounds can achieve water solubilities exceeding 0.5-1 M [7] [9]. The crystal structures of these ionic boronic acids reveal different packing arrangements compared to neutral boronic acids, with the charged nature of the compounds leading to alternative hydrogen bonding networks and crystal packing motifs [7] [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-pyrrolylboronic acid, with distinct spectroscopic signatures observed across multiple nuclei including ¹H, ¹³C, and ¹¹B NMR [10] [11] [13] [8] [14].
The ¹H NMR spectrum of 2-pyrrolylboronic acid exhibits characteristic resonances that reflect the electronic environment of the pyrrole ring system coupled with the boronic acid functionality. The aromatic protons of the pyrrole ring appear as distinct multipiples in the region of 6.0-7.5 ppm, with specific assignments based on comparative studies with related compounds [11] [14]. Detailed analysis reveals two types of magnetically equivalent aromatic protons, designated as Ha and Hb, which give rise to distinct resonances at approximately 7.1 and 7.4 ppm when referenced to tetramethylsilane [11].
The compound exhibits additional proton resonances that can be attributed to various substitution patterns and tautomeric forms. A characteristic resonance at 3.4 ppm corresponds to the carbon-hydrogen proton adjacent to the boronic acid group, while benzylic methylene protons appear at 2.9 and 2.7 ppm [11]. The presence of amino functionality, when present in derivatives, manifests as a weak signal at approximately 4.1 ppm [11].
| Proton Type | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| Aromatic Ha | 7.4 | Doublet | Pyrrole ring proton | [11] |
| Aromatic Hb | 7.1 | Doublet | Pyrrole ring proton | [11] |
| Aliphatic CH | 3.4 | Multiplet | Alpha to boronic acid | [11] |
| Benzylic CH₂ | 2.9, 2.7 | Multiplet | Methylene protons | [11] |
| Amino NH₂ | 4.1 | Broad singlet | Amino residual | [11] |
The ¹³C NMR spectroscopy of 2-pyrrolylboronic acid and related compounds reveals important information about the carbon framework and electronic structure. The aromatic carbon atoms of the pyrrole ring typically resonate in the region of 105-135 ppm, which is characteristic of heteroaromatic systems [14] [15]. More specifically, the carbon-carbon double bond carbons of the aromatic system appear between 120-140 ppm in chloroform-d solution [15].
The carbon atom directly bonded to boron often exhibits unique behavior in ¹³C NMR spectroscopy. Due to the quadrupolar nature of the boron nucleus and its effect on relaxation processes, the carbon directly attached to boron may not be observed in routine ¹³C NMR spectra, or may appear as a very broad signal [15]. This phenomenon is commonly observed in organoboron compounds and represents a characteristic feature of boronic acid ¹³C NMR spectra [15].
Systematic studies of pyrrole derivatives have established that the ¹³C chemical shifts of pyrrole systems are sensitive to substitution patterns and electronic effects [14]. The introduction of electron-withdrawing groups such as boronic acid functionality typically causes downfield shifts of adjacent carbon atoms due to deshielding effects [14]. The chemical shift assignments for various pyrrole derivatives show that aromatic absorptions fall in the region of 105-135 ppm, with free alpha-carbons typically appearing downfield of free beta-carbons [14].
The ¹¹B NMR spectroscopy provides direct information about the boron environment and coordination state in 2-pyrrolylboronic acid systems. The ¹¹B nucleus has a spin of 3/2 and exhibits characteristic chemical shifts depending on its coordination environment and hybridization state [13] [8].
In neutral aqueous solutions at pH 6.5, 2-pyrrolylboronic acid derivatives exhibit time-averaged ¹¹B NMR signals that reflect rapid equilibrium between different boron species [8]. The neutral boronic acid form typically appears as a broad signal at approximately 28 ppm, while zwitterionic boronate species manifest as sharp signals near 1 ppm [8]. This chemical shift difference reflects the change from trigonal planar to tetrahedral coordination geometry around the boron center [8].
The formation of tetrahedral boronate complexes, particularly in enzyme-bound systems, results in characteristic ¹¹B NMR signals at approximately -18.7 ppm with linewidths of 200-220 Hz [13]. These signals are diagnostic for covalent tetrahedral boron environments and have been observed in studies of boronic acid inhibitors complexed with serine proteases [13].
| Boron Species | Chemical Shift (ppm) | Linewidth | Geometry | Reference |
|---|---|---|---|---|
| Neutral boronic acid | 28 | Broad | Trigonal planar | [8] |
| Zwitterionic boronate | 1 | Sharp | Tetrahedral | [8] |
| Enzyme-bound complex | -18.7 | 200-220 Hz | Tetrahedral | [13] |
| Boronic ester | 30-35 | Variable | Trigonal planar |
The ¹¹B NMR chemical shifts are highly sensitive to the coordination environment and can be used to monitor changes in speciation as a function of pH, concentration, and the presence of coordinating ligands [8]. This sensitivity makes ¹¹B NMR spectroscopy a valuable tool for studying the solution behavior and molecular recognition properties of 2-pyrrolylboronic acid systems [8].
Infrared and Raman spectroscopic analysis of 2-pyrrolylboronic acid provides complementary vibrational information that elucidates molecular structure, hydrogen bonding patterns, and conformational behavior. These vibrational spectroscopic techniques are particularly valuable for characterizing the boronic acid functional group and its interactions within the molecular framework [16] [17] [18] [19] [20] [21].
The infrared spectrum of 2-pyrrolylboronic acid exhibits several characteristic absorption bands that are diagnostic for both the pyrrole ring system and the boronic acid functionality. The hydroxyl stretching vibrations of the boronic acid group appear as broad, medium-to-strong intensity bands in the region of 3400-3500 cm⁻¹ [16] [19] [20]. The breadth and frequency of these bands are significantly influenced by hydrogen bonding interactions, both intramolecular and intermolecular, which are prevalent in boronic acid systems [16] [19] [20].
The nitrogen-hydrogen and carbon-hydrogen stretching vibrations of the pyrrole ring contribute to the spectral region between 2900-3100 cm⁻¹, appearing as overlapping bands of medium intensity [19] [20]. These stretches are characteristic of heterocyclic aromatic systems and provide information about the electronic environment of the pyrrole ring [19] [20].
The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands in the 1600-1650 cm⁻¹ region, which are characteristic of aromatic systems and particularly pronounced in heteroaromatic compounds [19] [21]. These vibrations are enhanced due to the extended conjugation within the pyrrole ring system [19] [21].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|---|
| O-H stretch | 3400-3500 | Broad, medium-strong | Boronic acid hydroxyl | [16] [19] [20] |
| N-H, C-H stretch | 2900-3100 | Medium | Pyrrole ring | [19] [20] |
| C=C aromatic stretch | 1600-1650 | Strong | Ring vibrations | [19] [21] |
| C-H bending | 1400-1500 | Medium | Multiple modes | [19] |
| B-O stretch | 1200-1300 | Strong | Boronic acid group | [20] |
| B-OH deformation | 1000-1200 | Medium | Environment sensitive | [20] |
| Ring deformation | 800-900 | Weak-medium | Fingerprint region | [19] |
The boron-oxygen stretching vibrations appear in the 1200-1300 cm⁻¹ region and are diagnostic for boronic acid functionality [20]. These stretches are typically strong and provide direct evidence for the presence of the boronic acid group [20]. The boron-hydroxyl deformation modes appear at lower frequencies in the 1000-1200 cm⁻¹ region and are sensitive to the local environment and hydrogen bonding state of the boronic acid group [20].
Carbon-hydrogen bending modes contribute multiple bands in the 1400-1500 cm⁻¹ region, reflecting the various carbon-hydrogen environments within the pyrrole ring system [19]. The fingerprint region below 900 cm⁻¹ contains ring deformation modes that are characteristic of the specific substitution pattern and provide structural information about the overall molecular geometry [19].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and providing different selection rules based on polarizability changes during molecular vibrations [17] [18] [21]. The Raman spectrum of 2-pyrrolylboronic acid exhibits characteristic features that are particularly valuable for analyzing symmetric vibrational modes and ring breathing vibrations [17] [18] [21].
The carbon-hydrogen stretching region in the Raman spectrum appears at 3000-3100 cm⁻¹ with medium intensity, providing complementary information to the infrared data [17] [18] [21]. The Raman spectrum often shows better resolution of individual carbon-hydrogen stretching modes compared to infrared spectroscopy [17] [18] [21].
Ring breathing modes appear as strong bands in the 1600-1650 cm⁻¹ region and are particularly enhanced in Raman spectroscopy due to the symmetric nature of these vibrations [18] [21]. These modes provide information about the overall ring deformation and are sensitive to substitution effects and electronic changes within the aromatic system [18] [21].
The carbon-hydrogen bending modes in the 1400-1500 cm⁻¹ region show medium intensity in Raman spectroscopy and are complementary to the infrared bands in this region [21]. The Raman active modes in this region provide additional structural information about the carbon-hydrogen environments within the molecule [21].
Ring deformation modes in the 800-1000 cm⁻¹ region show variable intensity in Raman spectroscopy and are structure dependent [18]. These low-frequency vibrations are sensitive to the overall molecular conformation and provide information about intramolecular interactions [18].
The combination of infrared and Raman spectroscopy provides comprehensive vibrational analysis that is valuable for several analytical applications. The complementary nature of these techniques allows for complete vibrational assignment and provides insights into molecular structure, hydrogen bonding patterns, and conformational behavior [17] [18] [19] [20] [21].
The sensitivity of vibrational frequencies to hydrogen bonding makes infrared and Raman spectroscopy particularly valuable for studying the solution behavior and solid-state interactions of 2-pyrrolylboronic acid [16] [19] [20]. Changes in hydrogen bonding patterns due to pH variations, solvent effects, or complex formation can be monitored through shifts in the hydroxyl stretching frequencies and other vibrational modes [16] [19] [20].
Mass spectrometric analysis of 2-pyrrolylboronic acid provides detailed information about molecular ion formation, fragmentation pathways, and structural elucidation through characteristic fragmentation patterns. The mass spectrometric behavior reflects the inherent stability relationships within the molecule and the preferred fragmentation routes under different ionization conditions [22] [23] [24] [25].
Under electrospray ionization conditions in positive ion mode, 2-pyrrolylboronic acid exhibits characteristic fragmentation patterns that provide structural information about the molecular framework. The molecular ion peak appears at m/z 111 [M+H]⁺ and typically serves as the base peak in the mass spectrum [22] [25]. This protonated molecular ion represents the most abundant species under electrospray ionization conditions and provides confirmation of the molecular weight [22] [25].
A significant fragmentation pathway involves the loss of water from the protonated molecular ion, resulting in a fragment at m/z 93 [M-H₂O+H]⁺ with typical relative intensities of 15-25% [22] [25]. This neutral loss of 18 mass units is characteristic of compounds containing hydroxyl groups and represents dehydration of the boronic acid functionality [22] [25].
The major fragmentation pathway involves the loss of the entire boronic acid group, resulting in a fragment at m/z 66 [M-B(OH)₂+H]⁺ with relative intensities of 40-60% [22] [25]. This fragmentation represents cleavage of the carbon-boron bond and formation of the pyrrole cation, which is a stable aromatic ion [22] [25]. This fragmentation pattern is characteristic of aromatic boronic acids and provides direct evidence for the boronic acid substitution [22] [25].
| Fragment Ion | m/z | Relative Intensity (%) | Molecular Formula | Fragmentation Process | Reference |
|---|---|---|---|---|---|
| [M+H]⁺ | 111 | 100 | C₄H₇BNO₂⁺ | Protonated molecular ion | [22] [25] |
| [M-H₂O+H]⁺ | 93 | 15-25 | C₄H₅BNO⁺ | Loss of water | [22] [25] |
| [M-B(OH)₂+H]⁺ | 66 | 40-60 | C₄H₄N⁺ | Loss of boronic acid group | [22] [25] |
| [C₄H₄N]⁺ | 66 | 60-80 | C₄H₄N⁺ | Pyrrole cation | [22] [25] |
Under electron impact ionization conditions, 2-pyrrolylboronic acid exhibits different fragmentation patterns compared to electrospray ionization, reflecting the higher energy deposition and radical-driven fragmentation processes characteristic of electron impact [23] [24]. The molecular ion peak appears at m/z 110 [M]- ⁺ with variable intensity depending on the electron energy and instrumental conditions [23] [24].
A common fragmentation under electron impact conditions involves the loss of a hydroxyl radical, resulting in a fragment at m/z 93 [M-OH]⁺ with typical relative intensities of 20-40% [23]. This radical loss is characteristic of electron impact fragmentation and reflects the formation of an odd-electron fragment ion [23].
The pyrrole fragment at m/z 66 [C₄H₄N]⁺ appears with high relative intensity (60-80%) under electron impact conditions, representing a stable aromatic cation formed through loss of the boronic acid functionality [22] [25]. This fragment is particularly stable due to the aromatic character of the pyrrole ring system and represents a common base peak in electron impact spectra of pyrrole derivatives [22] [25].
High-resolution mass spectrometry using quadrupole time-of-flight instrumentation provides accurate mass measurements that enable elemental composition determination and structural confirmation. The exact mass of 2-pyrrolylboronic acid is determined as 111.0492 Da, providing confirmation of the molecular formula C₄H₆BNO₂ [22].
The high mass accuracy achievable with modern instruments allows for unambiguous determination of elemental composition and differentiation between isobaric compounds. This capability is particularly valuable for structural elucidation studies and for confirming the identity of synthetic products and metabolites [22].
The fragmentation patterns observed in mass spectrometry provide insights into the structural features and stability relationships within 2-pyrrolylboronic acid. The preferential loss of the boronic acid group reflects the relative weakness of the carbon-boron bond compared to the carbon-carbon bonds within the pyrrole ring system [22] [25].
The formation of stable aromatic cations through loss of the boronic acid functionality demonstrates the stabilizing effect of aromaticity in the fragmentation process. The pyrrole cation at m/z 66 represents a particularly stable species due to the delocalization of positive charge within the aromatic ring system [22] [25].
Comparative studies with other pyrrole derivatives have shown that the fragmentation pathways are significantly influenced by the nature and position of substituents [22] [25]. The presence of electron-withdrawing groups such as boronic acid functionality can influence both the fragmentation patterns and the relative abundances of fragment ions [22] [25].